2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline
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Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a quinoline core through a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions. For example, 4-fluorothiophenol can be reacted with a suitable quinoline derivative under basic conditions to form the desired product.
Final Coupling Step: The phenyl group can be introduced through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or interfere with cellular signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline
- 2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline
- 2-[(4-Methylphenyl)sulfanyl]-3-phenylquinoline
Uniqueness
2-[(4-Fluorophenyl)sulfanyl]-3-phenylquinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-3-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FNS/c22-17-10-12-18(13-11-17)24-21-19(15-6-2-1-3-7-15)14-16-8-4-5-9-20(16)23-21/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRVQPXZFJFEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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